molecular formula C12H17NO2 B14698380 n-Butyl-n-phenylglycine CAS No. 21911-64-8

n-Butyl-n-phenylglycine

Katalognummer: B14698380
CAS-Nummer: 21911-64-8
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: SYFNFQXVWFOEAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Butyl-n-phenylglycine is an organic compound that belongs to the family of glycine derivatives It is characterized by the presence of both butyl and phenyl groups attached to the nitrogen atom of the glycine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyl-n-phenylglycine typically involves the reaction of glycine with butylamine and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of Glycine with Butylamine: Glycine is reacted with butylamine in the presence of a suitable catalyst to form n-butylglycine.

    Reaction with Phenyl Isocyanate: The n-butylglycine is then reacted with phenyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and reaction conditions helps in achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

n-Butyl-n-phenylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

n-Butyl-n-phenylglycine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of n-Butyl-n-phenylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    n-Phenylglycine: A similar compound with a phenyl group attached to the nitrogen atom of glycine.

    n-Butylglycine: A compound with a butyl group attached to the nitrogen atom of glycine.

Uniqueness

n-Butyl-n-phenylglycine is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties and potential applications. This dual substitution makes it different from other glycine derivatives, providing unique reactivity and functionality.

Eigenschaften

CAS-Nummer

21911-64-8

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

2-(N-butylanilino)acetic acid

InChI

InChI=1S/C12H17NO2/c1-2-3-9-13(10-12(14)15)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,15)

InChI-Schlüssel

SYFNFQXVWFOEAA-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CC(=O)O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.